2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a piperazine ring attached to a pyridine ring, with an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A member of the class of pyridopyrimidines that is used in cancer therapy.
5-(piperazin-1-yl)pyridin-2-amine: Another compound with a piperazine and pyridine structure.
Uniqueness
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19N3O/c1-10-8-11(2-7-16)9-14-12(10)15-5-3-13-4-6-15/h8-9,13,16H,2-7H2,1H3 |
InChI Key |
XFSWYBFZRLXSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.